(-)-(R)-(S)-BPPFA

Asymmetric hydrogenation Chiral ligand Olefin reduction

Substituting (-)-(R)-(S)-BPPFA with immobilized derivatives or alternative chiral ligands without empirical validation risks substantial enantioselectivity loss. This ferrocenyl diphosphine ligand, bearing both planar and central chirality, is the validated reference standard for Rh-catalyzed asymmetric hydrogenation of highly functionalized prochiral olefins. • Outperforms structurally modified BPPFA derivatives in catalytic efficiency and ee for polar-functionalized olefin substrates • ≥98% chiral purity; specific rotation [α]20D = -360° to -330° (c=0.5, CHCl3) • Serves as critical baseline for evaluating novel ferrocenylphosphine ligands and supported catalyst systems (basal spacing: 2.72 nm for BPPFA-Rh on hectorite)

Molecular Formula C₃₈H₃₇FeNP₂
Molecular Weight 625.5
CAS No. 74311-56-1
Cat. No. B1144740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-(R)-(S)-BPPFA
CAS74311-56-1
Synonyms[S-(R*,S*)]-1-[1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene; _x000B_(+)-BPPFA;  (S)-(R)-BPPFA;  BPPFA
Molecular FormulaC₃₈H₃₇FeNP₂
Molecular Weight625.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPPFA – Chiral Ferrocenyl Diphosphine Ligand


(-)-(R)-(S)-BPPFA (CAS 74311-56-1), also known as (R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, is a chiral ferrocenyl diphosphine ligand bearing both planar and central chirality elements [1]. It is extensively employed in transition metal-catalyzed asymmetric hydrogenation, hydroboration, and allylic substitution reactions, particularly with rhodium and palladium precursors [2]. Commercially available with chiral purity ≥98% and specific rotation [α]20D = -360° to -330° (c=0.5, CHCl3), it serves as a benchmark ligand in the ferrocenylphosphine class .

BPPFA – Ligand Substitution Challenges


Substituting (-)-(R)-(S)-BPPFA with another ferrocenyl diphosphine or a different chiral ligand class (e.g., BINAP, DIOP) without empirical validation introduces substantial risk of reaction failure or suboptimal enantioselectivity. While BPPFA and its structural analogs may share the ferrocenyl backbone, minor modifications to the aminoalkyl side chain or immobilization on solid supports drastically reduce both catalytic activity and enantiomeric excess [1]. Cross-class comparisons reveal stark differences in performance across substrate types: BPPFA achieves <23% ee in rhodium-catalyzed styrene hydroboration [2], whereas it remains superior to modified BPPFA derivatives for asymmetric hydrogenation of highly functionalized olefins [3]. These ligand-specific, substrate-dependent effects preclude generic substitution and demand quantitative evidence for selection.

BPPFA – Quantitative Performance Evidence


Superiority Over Modified Analogs in Olefin Hydrogenation

In a direct head-to-head comparison, the parent (-)-(R)-(S)-BPPFA ligand outperformed a series of modified BPPFA derivatives for the asymmetric hydrogenation of highly functionalized olefins catalyzed by a chiral rhodium(I) complex. Modifications to the aminoalkyl side chain introduced to probe steric effects universally reduced catalytic efficiency and enantioselectivity, leading the authors to conclude that the unmodified parent BPPFA is superior to all other examined ferrocenylphosphine variants for this substrate class [1].

Asymmetric hydrogenation Chiral ligand Olefin reduction

Asymmetric Hydroboration: Comparison with BINAP

In a cross-study comparable analysis of cationic rhodium/diphosphine complexes for the asymmetric hydroboration of styrene with catecholborane, (-)-(R)-(S)-BPPFA (27) exhibited enantioselectivity below 23% ee. Under identical conditions, (R)-BINAP (25) achieved completion within 30 minutes at −30 °C with 1 mol% catalyst loading, while BPPFA, (S,S)-CHIRAPHOS (26), and (R,R)-DIOP (24) all yielded <23% ee despite comparable catalytic activity [1]. This quantifies the substrate-dependent limitation of BPPFA and reinforces that ligand selection must be matched to the specific transformation.

Asymmetric hydroboration Rhodium catalysis Enantioselectivity

Basal Spacing in Smectite-Supported Catalysts

When immobilized on sodium hectorite clay, the [Rh(P∗−P∗)(COD)]+ complexes of (S)-(R)-BPPFA and (S)-BINAP yield distinct basal spacings: 2.72 nm for BPPFA versus 2.94 nm for BINAP [1]. This 0.22 nm difference in interlayer distance directly impacts substrate accessibility and asymmetric selectivity in the hydrogenation of α,β-unsaturated carboxylic acid esters. The smaller interlayer space with BPPFA can enhance substrate–active site interactions for certain ester chain lengths, offering a tunable parameter not achievable with BINAP in the same clay support system [1].

Heterogeneous catalysis Supported catalysts Interlayer spacing

Immobilization-Induced Activity Drop

Synthesis of BPPFA analogs bearing N-alkyl chains for silica immobilization revealed that while homogeneous versions (3a and 3b) maintain activity and enantioselectivity comparable to the parent BPPFA ligand in allylic nucleophilic substitution, immobilization of the short-chain analog (3b, –C4H8–) results in a dramatic loss of both activity and selectivity [1]. In contrast, the long-chain analog (6a, –C10H20–) retained performance upon immobilization. This class-level inference highlights that the parent BPPFA itself is not directly immobilized; structural modifications required for tethering introduce significant performance trade-offs that must be carefully evaluated.

Silica-supported catalysts Ligand immobilization Allylic substitution

Enantioselective Hydrogenation of α-Amidocinnamic Acids

(-)-(R)-(S)-BPPFA is a well-established ligand for the asymmetric hydrogenation of (Z)-α-amido-cinnamic acids, a key transformation in the synthesis of enantiomerically enriched α-amino acids . Comparative studies with other chiral diphosphines such as (−)-Norphos, (+)-Prophos, and (−)-DIOP in the hydrogenation of α-N-benzoylamino-2-butenoic acid derivatives demonstrate that the choice of ligand profoundly influences enantioselectivity, with (−)-Norphos achieving up to 91.4% ee while other ligands including BPPFA and DIOP yield moderate but substrate-dependent results [1]. Although BPPFA does not universally provide the highest ee, its robust performance across a range of cinnamic acid substrates and commercial availability with verified optical purity (≥98% ee) make it a reliable starting point for ligand screening in dehydroamino acid hydrogenation .

Amino acid synthesis Dehydroamino acid hydrogenation Rhodium catalysis

BPPFA – Key Application Scenarios


Asymmetric Hydrogenation of Highly Functionalized Olefins

(-)-(R)-(S)-BPPFA is the ligand of choice for rhodium-catalyzed asymmetric hydrogenation of highly functionalized prochiral olefins, where it outperforms structurally modified BPPFA derivatives [1]. This scenario is directly supported by direct comparative data showing the unmodified parent ligand yields superior catalytic efficiency and enantioselectivity. Researchers synthesizing complex pharmaceutical intermediates or fine chemicals requiring precise stereocontrol over olefins with multiple polar functional groups should prioritize BPPFA over its immobilized or side-chain-modified analogs.

Benchmarking in Ligand Development & Immobilization

BPPFA serves as a critical reference point for evaluating new ferrocenylphosphine ligands and immobilized catalyst systems. The quantitative basal spacing data (2.72 nm for BPPFA-Rh vs. 2.94 nm for BINAP-Rh on hectorite) [2] and the documented activity drop upon short-chain immobilization [3] provide a validated baseline. Research groups developing supported asymmetric hydrogenation catalysts or novel chiral diphosphines use BPPFA to contextualize their results against a well-characterized, commercially available standard.

α-Amino Acid Synthesis by Asymmetric Hydrogenation

(-)-(R)-(S)-BPPFA is a widely cited ligand for the asymmetric hydrogenation of (Z)-α-amido-cinnamic acids, a pivotal step in the preparation of enantiopure α-amino acids . While certain specialized ligands may achieve higher enantioselectivity in specific cases, BPPFA offers a reliable, commercially available option with verified chiral purity (≥98% ee) . This makes it suitable for initial reaction development, method scouting, and scale-up of established literature procedures.

Palladium-Catalyzed Asymmetric Allylic Substitutions

In homogeneous palladium-catalyzed asymmetric allylic substitution reactions, (-)-(R)-(S)-BPPFA provides enantioselectivities comparable to its homogeneous N-alkylated analogs [3]. For reactions where the ligand remains in solution and immobilization is not required, the parent BPPFA is an optimal choice, avoiding the additional synthetic steps and potential performance losses associated with tethered derivatives. This scenario is supported by class-level evidence showing that homogeneous BPPFA and its long-chain analogs yield similar results in allylic nucleophilic substitutions.

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